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Abstract
The c-Myc oncoprotein is a master regulator of cellular proliferation and metabolism, and its

dysregulation is a hallmark of a vast majority of human cancers, often correlating with poor

prognosis. For decades, the direct therapeutic targeting of c-Myc has been a formidable

challenge due to its nuclear localization and lack of a defined enzymatic pocket, earning it the

moniker "undruggable." The emergence of targeted protein degradation technologies has

opened new avenues to address such challenging targets. This whitepaper provides a

comprehensive technical overview of WBC100, a novel, orally active small molecule

characterized as a c-Myc molecular glue degrader. WBC100 selectively induces the

degradation of c-Myc protein by coopting the E3 ubiquitin ligase CHIP, leading to potent anti-

tumor activity in preclinical models of c-Myc-overexpressing cancers. This document details the

mechanism of action, presents key quantitative data, outlines experimental methodologies, and

provides visual representations of the relevant biological pathways and experimental

workflows.

Introduction: The Challenge of Targeting c-Myc
The MYC oncogene is implicated in a wide array of human malignancies, driving tumorigenesis

by promoting cell growth, proliferation, and metabolic reprogramming.[1] Its protein product, c-

Myc, is a transcription factor that forms a heterodimer with Max to regulate the expression of a

multitude of target genes.[1] The transient and tightly controlled expression of c-Myc in normal
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cells is crucial for maintaining cellular homeostasis. In cancer, however, its constitutive

overexpression leads to uncontrolled cell division and tumor progression.

Traditional small molecule inhibitors have struggled to effectively target c-Myc due to its

intrinsically disordered nature and the absence of a conventional active site. This has spurred

the development of alternative therapeutic strategies, including the innovative approach of

targeted protein degradation. Molecular glue degraders are a class of small molecules that

induce proximity between a target protein and an E3 ubiquitin ligase, leading to the

ubiquitination and subsequent proteasomal degradation of the target protein.

WBC100: A Novel c-Myc Molecular Glue Degrader
WBC100 has been identified as a potent and selective molecular glue that facilitates the

degradation of c-Myc.[2] It represents a significant advancement in the quest to therapeutically

target this high-value oncogene.

Mechanism of Action
WBC100 functions by creating a ternary complex between c-Myc and the E3 ubiquitin ligase

CHIP (C-terminus of Hsc70-Interacting Protein).[2] This induced proximity leads to the

polyubiquitination of c-Myc, marking it for degradation by the 26S proteasome.[2] This targeted

degradation is independent of c-Myc's transcriptional activity and directly reduces the cellular

levels of the oncoprotein.

Specifically, WBC100 binds to a druggable pocket within the nuclear localization signal 1

(NLS1)–Basic–nuclear localization signal 2 (NLS2) region of the c-Myc protein.[2] This

interaction facilitates the recruitment of the CHIP E3 ligase, which then catalyzes the transfer of

ubiquitin molecules to c-Myc. The resulting polyubiquitinated c-Myc is recognized and

degraded by the cellular proteasome machinery, leading to the apoptosis of cancer cells that

are dependent on high levels of c-Myc.[2]
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Figure 1: Mechanism of action of WBC100 as a c-Myc molecular glue degrader.

c-Myc Signaling Pathway Context
The c-Myc protein is a central node in a complex signaling network that governs cell fate. Its

degradation is a key regulatory mechanism to control its potent biological activities. The

canonical pathway for c-Myc turnover involves phosphorylation events that prime it for

recognition by E3 ligases such as Fbw7.[3][4] WBC100 hijacks the cellular ubiquitin-

proteasome system by engaging a different E3 ligase, CHIP, to induce c-Myc degradation.
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Figure 2: Overview of the c-Myc signaling pathway and points of regulation, including

degradation mediated by WBC100.

Quantitative Data Summary
The efficacy of WBC100 has been demonstrated through its potent and selective killing of c-

Myc-overexpressing cancer cells, both in vitro and in vivo.

In Vitro Cellular Activity
WBC100 exhibits significant cytotoxicity against a panel of cancer cell lines with high levels of

c-Myc expression, while showing considerably less activity against normal cells with low c-Myc

expression.[5]

Cell Line Cancer Type c-Myc Expression IC50 (nM)[5][6]

MOLM-13
Acute Myeloid

Leukemia
High 16

H9 T-cell Lymphoma High 17

Mia-paca2 Pancreatic Cancer High 61

L02 Normal Liver Low 2205

MRC-5 Normal Lung Low 151

WI38 Normal Lung Low 570

In Vivo Anti-Tumor Efficacy
Oral administration of WBC100 has been shown to potently regress tumors in various

xenograft models of c-Myc-overexpressing cancers, including acute myeloid leukemia (AML)

and pancreatic cancer, with good tolerability.[5]
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Cancer Model Dosing Regimen Outcome

MOLM-13 AML Xenograft
0.1-0.4 mg/kg, p.o., twice daily

for 21 days[5]

Dose-dependent tumor

regression. At 0.2 and 0.4

mg/kg, all mice were disease-

free at day 35.[5]

Pancreatic Cancer Xenograft 0.1, 0.2, and 0.4 mg/kg, p.o.

Dose-dependent tumor growth

inhibition of 71.94%, 87.63%,

and 96.14%, respectively.

Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize

WBC100 as a c-Myc molecular glue degrader. Note: The following are generalized protocols.

For precise, detailed methodologies, consulting the supplementary information of the primary

research articles is recommended.

Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of WBC100 on cancer and normal cell lines.

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of WBC100 (and a vehicle control,

e.g., DMSO) for 72 hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based

buffer) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.
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Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting

the percentage of cell viability against the logarithm of the compound concentration.

Western Blotting for c-Myc Degradation
This technique is used to visualize and quantify the levels of c-Myc and other proteins in cells

following treatment with WBC100.

Cell Lysis: Treat cells with various concentrations of WBC100 for a specified time course

(e.g., 24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel

by electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST

(Tris-buffered saline with Tween 20) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-

Myc (and other proteins of interest, as well as a loading control like β-actin or GAPDH)

overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for Protein Interactions
Co-IP is used to demonstrate the interaction between c-Myc, WBC100, and the E3 ligase

CHIP.
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Cell Treatment and Lysis: Treat cells with WBC100 and a proteasome inhibitor (e.g., MG-

132) to stabilize the protein complexes. Lyse the cells in a non-denaturing IP lysis buffer.

Immunoprecipitation: Incubate the cell lysate with an antibody against the "bait" protein (e.g.,

c-Myc) overnight at 4°C.

Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate to capture the

antibody-protein complexes.

Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding

proteins.

Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by

boiling in SDS-PAGE sample buffer.

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies

against the "prey" protein (e.g., CHIP) to confirm the interaction.

In Vivo Xenograft Tumor Models
These models are used to evaluate the anti-tumor efficacy and tolerability of WBC100 in a

living organism.

Cell Implantation: Subcutaneously or orthotopically inject a suspension of human cancer

cells (e.g., MOLM-13 or Mia-paca2) into immunocompromised mice (e.g., NOD/SCID or

nude mice).

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable

size, randomize the mice into treatment and control groups.

Drug Administration: Administer WBC100 orally at various doses according to the specified

treatment schedule. The control group receives a vehicle solution.

Monitoring: Regularly measure tumor volume and body weight. Monitor the general health of

the mice.

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for

weight measurement and further analysis (e.g., immunohistochemistry).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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